Folate-PEG1-mal

PROTAC Linker LogP Lipophilicity

For PROTAC developers, achieving homogeneous conjugation while maintaining precise control over lipophilicity is a critical challenge. Folate-PEG1-mal directly addresses this need. - **Defined Physicochemistry:** With a distinct LogP of -0.23, this PEG1-spacer linker enables fine-tuning of cellular permeability and solubility, a strategic advantage over longer-chain analogs.[reference:0] - **High-Specificity Conjugation:** The maleimide group offers ~1,000-fold selectivity for thiols over amines, enabling precise conjugation to engineered cysteine residues and yielding a cleaner product versus amine-reactive alternatives. - **Supply Assurance:** Sourced as a ≥98% pure, solid reagent, it is shipped at ambient temperature and stored at -20°C, ensuring stability and batch-to-batch consistency for your research programs.[reference:1]

Molecular Formula C27H28N8O9
Molecular Weight 608.6 g/mol
Cat. No. B8115023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolate-PEG1-mal
Molecular FormulaC27H28N8O9
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
InChIInChI=1S/C27H28N8O9/c28-27-33-23-22(24(39)34-27)32-17(14-31-23)13-30-16-3-1-15(2-4-16)26(42)44-18(25(40)41)5-6-19(36)29-9-11-43-12-10-35-20(37)7-8-21(35)38/h1-4,7-8,14,18,30H,5-6,9-13H2,(H,29,36)(H,40,41)(H3,28,31,33,34,39)/t18-/m0/s1
InChIKeyBJHACKFMUSRLKU-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folate-PEG1-mal: Overview


Folate-PEG1-mal (CAS: 2743004-48-8) is a heterobifunctional crosslinker composed of a folic acid targeting ligand, a short polyethylene glycol (PEG1) spacer, and a maleimide reactive group . It is classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, designed for the synthesis of targeted protein degraders . The maleimide group enables selective and efficient conjugation to thiol-containing molecules, while the folate moiety facilitates targeted delivery to cells overexpressing the folate receptor .

Maleimide-thiol chemistry for site-specific conjugation in PROTAC design
Folate ligand enables receptor-targeted delivery research
Distinct PEG1 spacer provides unique lipophilicity context for property optimization

Why PEG Linker Length Matters


Substituting Folate-PEG1-mal with a longer-chain analog like Folate-PEG2-mal or Folate-PEG3-mal is not scientifically neutral. The length of the PEG spacer directly influences critical physicochemical properties, such as LogP (lipophilicity), which in turn can alter membrane permeability, solubility, and the pharmacokinetic profile of the final conjugate [1]. As shown in the quantitative evidence below, the PEG1 spacer confers a distinct LogP value compared to analogs with longer PEG chains . Furthermore, class-level evidence from liposomal studies demonstrates that PEG linker length significantly impacts in vivo tumor accumulation and antitumor activity, underscoring that linker selection is a key determinant of therapeutic efficacy [2].

Longer PEG analogs (PEG2, PEG3) may shift lipophilicity and membrane permeability of the final conjugate.

PEG spacer length can alter in vivo biodistribution and tumor accumulation profile based on class-level evidence.

Purity-grade mismatch (≥95% vs ≥98%) may affect conjugation reproducibility and product homogeneity.

Quantitative Evidence for Differentiation


Distinct Lipophilicity via Shorter PEG Spacer

Folate-PEG1-mal demonstrates a calculated LogP value of -0.2323 . This indicates significantly higher lipophilicity compared to Folate-PEG2-amine, a structurally similar analog with a longer PEG spacer, which has a reported LogP of -4.8 . This difference in LogP suggests that Folate-PEG1-mal may possess altered membrane permeability and solubility characteristics, which can influence its behavior in biological systems and the properties of PROTACs synthesized with it.

Lipophilicity (LogP)
Reported
Folate-PEG1-mal: -0.23
Folate-PEG2-amine: -4.8
Supports lipophilicity-driven linker selection
Calculated values; experimental verification recommended
PROTAC Linker LogP Lipophilicity Physicochemical Property

Maleimide-Thiol Conjugation Specificity

The maleimide functional group in Folate-PEG1-mal offers a significant advantage in conjugation specificity over widely used NHS ester-based linkers. Under physiological pH conditions (pH 7.0), maleimides exhibit an approximately 1,000-fold higher reaction rate with thiol groups (-SH) compared to amine groups (-NH2) . This stark contrast in reactivity enables highly site-specific conjugation to engineered cysteine residues on target proteins, minimizing unwanted side reactions that are common with amine-reactive chemistries like NHS esters, which modify multiple, often random, lysine residues [1].

Conjugation Selectivity
Class-level
~1,000-fold faster thiol reaction vs amines
pH 7.0, aqueous buffer
Enables site-specific conjugate homogeneity
Class-level maleimide-thiol chemistry principle
Bioconjugation Maleimide NHS Ester Reaction Specificity PROTAC Linker

PEG Linker Length and In Vivo Efficacy

While not a direct study of Folate-PEG1-mal, a pivotal in vivo study on folate-targeted liposomes demonstrates that PEG linker length is a critical determinant of therapeutic outcome. The study found that liposomes conjugated with a 10 kDa PEG linker (Dox/FL-10K) achieved a >40% reduction in tumor size compared to formulations with shorter 2 kDa and 5 kDa linkers in a KB cell xenograft model [1]. This class-level evidence strongly supports that the choice between a short PEG1 linker (as in Folate-PEG1-mal) and longer PEG linkers will have a profound impact on the in vivo biodistribution and efficacy of the final drug conjugate.

PEG Length & In Vivo Response
Class-level
Reported >40% greater tumor size reduction with longer 10K PEG linker
Supports linker-length-dependent biodistribution context
Class-level liposomal evidence; direct conjugate data needed
Targeted Drug Delivery PEG Linker Length In Vivo Efficacy Folate Receptor Liposome

Folate-PEG1-mal is Available at ≥98% Purity, Providing a Higher Baseline for Conjugation Consistency than Standard ≥95% Alternatives

Procurement specifications from multiple vendors indicate that Folate-PEG1-mal is routinely available with a purity of ≥98% . This is a higher standard compared to the ≥95% purity commonly specified for similar PEG-based PROTAC linkers, such as Folate-PEG2-Mal . A higher starting purity minimizes the presence of impurities that could interfere with conjugation efficiency or complicate downstream purification, thereby contributing to more reproducible and robust experimental outcomes.

Chemical Purity
Specification review
≥98% (HPLC)
Comparator ≥95% for similar linkers
Supports conjugation consistency
Vendor specification; independent verification recommended
PROTAC Linker Purity Quality Control Procurement

Primary Application Scenarios


Site-Specific PROTAC Synthesis

For researchers developing PROTACs where a defined, homogeneous product is critical, Folate-PEG1-mal is the preferred linker. The maleimide group's high specificity for thiols (~1,000-fold over amines) enables precise conjugation to a protein of interest bearing an engineered cysteine residue, avoiding the heterogeneous mixtures often produced by amine-reactive linkers . The higher standard purity (≥98%) of the starting material further supports the generation of a cleaner final product, reducing purification challenges .

Lipophilicity-Driven Linker Optimization

Folate-PEG1-mal is the optimal choice when the goal is to fine-tune the lipophilicity of a PROTAC candidate. Its distinct LogP of -0.23, a result of the single PEG unit spacer, places it in a unique physicochemical space compared to more hydrophilic, longer-chain alternatives like Folate-PEG2-amine (LogP -4.8) . This property can be leveraged to enhance cellular permeability or adjust solubility without resorting to additional structural modifications, making it a strategic tool in the medicinal chemist's arsenal .

Tunable Nanocarrier Pharmacokinetics

In the development of folate-targeted liposomes or nanoparticles, the selection of Folate-PEG1-mal represents a strategic decision to prioritize a different pharmacokinetic profile. Class-level evidence demonstrates that longer PEG linkers enhance in vivo circulation time and tumor accumulation, resulting in >40% greater antitumor activity [1]. Therefore, Folate-PEG1-mal is the appropriate choice when a faster-clearing or less 'stealthy' nanocarrier is desired, or as a comparator in systematic studies investigating the impact of PEG linker length on biodistribution and efficacy [1].

Application
Selection Property
Validation Focus
PROTAC synthesis with defined conjugation site
Maleimide-thiol conjugation specificity
Conjugate homogeneity and purity context
PROTAC lipophilicity optimization
PEG1 spacer lipophilicity context
Permeability and solubility context
Folate-targeted carrier development
PEG linker length impact on biodistribution
In vivo exposure and tumor accumulation context

Technical Documentation Hub

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28 linked technical documents
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